Head-to-Head Comparison of XLogP3 Lipophilicity: 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile vs. 1-Methylpiperidine-4-carbonitrile
The target compound exhibits an XLogP3 value of 0.9, which is 0.4 log units higher than that of 1-methylpiperidine-4-carbonitrile (XLogP3 = 0.5) [1][2]. This difference, calculated from PubChem-computed XLogP3 values, indicates that the addition of the pyrrolidin-1-yl group to the piperidine core increases lipophilicity. The measured ΔXLogP3 of +0.4 translates to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, which has direct implications for logD-dependent properties such as passive membrane permeability, non-specific protein binding, and reverse-phase chromatographic retention time.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-Methylpiperidine-4-carbonitrile: XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.4 (approx. 2.5× higher predicted partition coefficient) |
| Conditions | PubChem-computed XLogP3 values using XLogP3 3.0 algorithm |
Why This Matters
For procurement decisions, the higher lipophilicity of the target compound means it will exhibit different preparative HPLC retention and different biological compartment partitioning compared to the non-pyrrolidinyl analog, making it a distinct tool for SAR exploration where incremental lipophilicity adjustment is required.
- [1] PubChem. 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile. Compound Summary for CID 24276781. National Center for Biotechnology Information. XLogP3-AA: 0.9. View Source
- [2] PubChem. 1-Methylpiperidine-4-carbonitrile. Compound Summary for CID 11789206. National Center for Biotechnology Information. XLogP3-AA: 0.5. View Source
